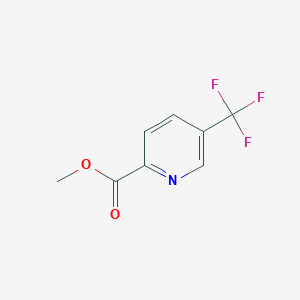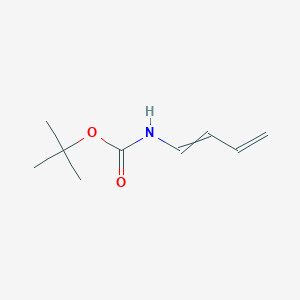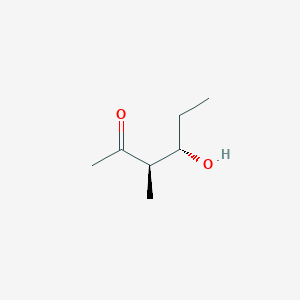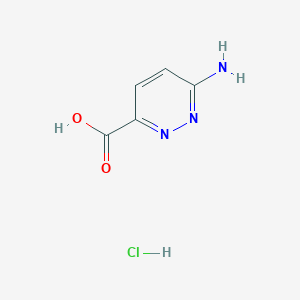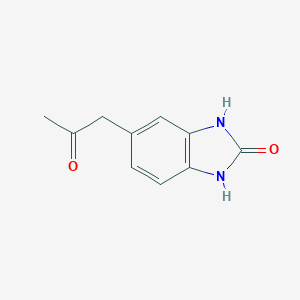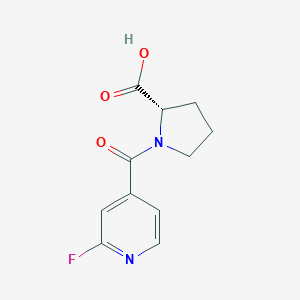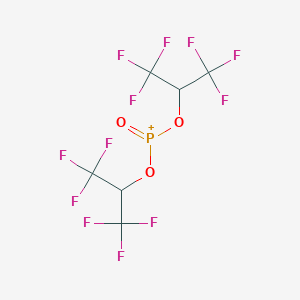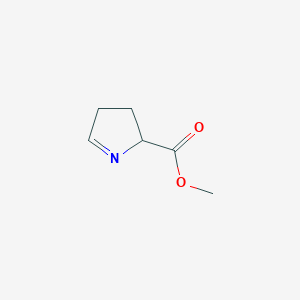
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate, also known as MDP, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. MDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce the expression of p53, a tumor suppressor protein that plays a role in apoptosis.
Effets Biochimiques Et Physiologiques
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a cost-effective compound for research. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one limitation of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate. One direction is to further elucidate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, future studies could focus on the development of new synthesis methods for Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate that are more efficient and environmentally friendly. Finally, future studies could explore the potential of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate as a tool for the study of various biological pathways and processes.
Méthodes De Synthèse
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate can be synthesized through various methods. One of the most common methods involves the reaction between 1,4-dicarbonyl compounds and primary amines in the presence of a Lewis acid catalyst. Another method involves the reaction between α,β-unsaturated ketones and primary amines in the presence of a reducing agent. The synthesis of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been achieved through the reaction between pyrrole and ethyl oxalyl chloride in the presence of a base. These methods have been optimized to yield high purity and yield of Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
119866-62-5 |
|---|---|
Nom du produit |
Methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl 3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H9NO2/c1-9-6(8)5-3-2-4-7-5/h4-5H,2-3H2,1H3 |
Clé InChI |
UUOIGFORPIYIRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCC=N1 |
SMILES canonique |
COC(=O)C1CCC=N1 |
Synonymes |
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



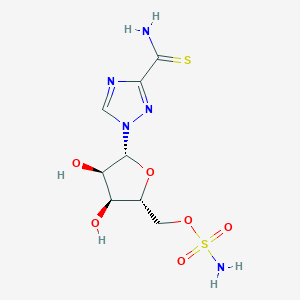
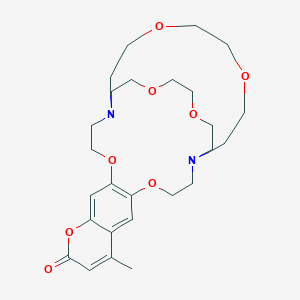
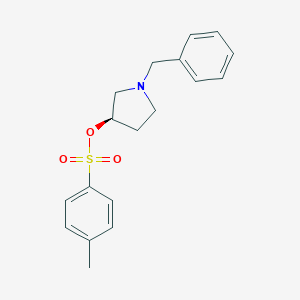
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
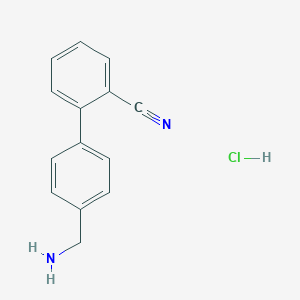
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
